3-Methylazetidine benzenesulfonic acid salt

Übersicht

Beschreibung

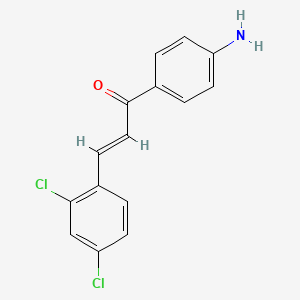

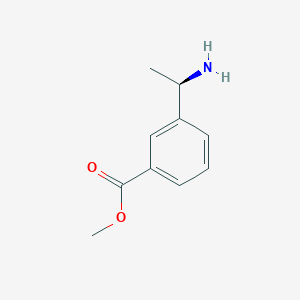

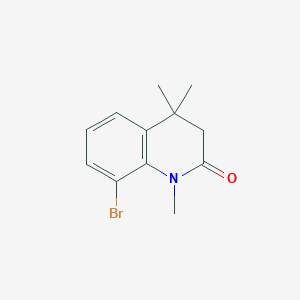

3-Methylazetidine benzenesulfonic acid salt is a chemical compound with the CAS Number: 1188263-80-0 . It has a molecular weight of 229.3 and its IUPAC name is 3-methylazetidine benzenesulfonate .

Molecular Structure Analysis

The linear formula of 3-Methylazetidine benzenesulfonic acid salt is C6H6O3S.C4H9N . The InChI code for this compound is 1S/C6H6O3S.C4H9N/c7-10(8,9)6-4-2-1-3-5-6;1-4-2-5-3-4/h1-5H, (H,7,8,9);4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylazetidine benzenesulfonic acid salt are not fully detailed in the retrieved data. It is known that the compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Photochemical Behavior and Magnetic Photoresponsive Gels

Research has demonstrated the unique photochemical behaviors of azobenzenes with acidic groups, leading to the development of magnetic photoresponsive gels. These gels, which incorporate azobenzene derivatives and magnetite nanoparticles, exhibit high cyclability and photoreversible isomerization. This property has paved the way for studying optical modulation of magnetism in iron oxide nanoparticles, suggesting potential applications in novel systems with strong coupling between photoisomerization and magnetic properties (Abellán et al., 2011).

Scalable Syntheses of Azetidine Derivatives

Two scalable synthetic methods have been developed for preparing (S)-2-methylazetidine as a bench-stable crystalline salt. These methods provide high yields and purity, showcasing the utility of 3-methylazetidine derivatives in large-scale production without the need for column chromatography. This progress indicates the broad applicability of such compounds in organic synthesis and potential pharmaceutical applications (Dowling et al., 2016).

Chromogenic Reagents and Analytical Applications

The synthesis of new chromogenic reagents based on benzenesulfonic acid derivatives has been reported for the spectrophotometric determination of cationic surfactants. These studies offer insights into the mechanisms of interaction between these reagents and surfactants, providing a basis for developing sensitive and specific analytical methods for detecting and quantifying chemical species in various samples (He et al., 2008).

Antiproliferative Activity Against Human Cancer Cell Lines

Research on benzenesulfonylguanidine derivatives has shown significant inhibitory growth effects on various human cancer cell lines. These findings highlight the potential of 3-methylazetidine benzenesulfonic acid salt derivatives in the development of new anticancer agents, with specific compounds demonstrating potent antiproliferative activities at low concentrations (Pogorzelska et al., 2017).

Second-Order Nonlinear Optics

The synthesis and crystal structure analysis of colorless 4-amino-1-methylpyridinium benzenesulfonate salts have been investigated for their potential applications in second-order nonlinear optics. These studies reveal the noncentrosymmetric structures of the salts, providing valuable information for the development of new materials for optical applications (Anwar et al., 2000).

Colorimetric Determination of Trace Elements

A multifunctional dye based on benzenesulfonic acid derivatives has been developed for the colorimetric determination of trace Fe3+ in environmental water samples. This innovative approach utilizes the unique spectral properties of the dye for sensitive and specific detection of iron ions, showcasing the potential of such compounds in environmental monitoring and analysis (Hu et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, Methyl benzenesulfonate, indicates that it is considered hazardous. It can cause skin burns, eye damage, and may cause an allergic skin reaction. It may also cause respiratory irritation . It’s important to handle 3-Methylazetidine benzenesulfonic acid salt with care, using appropriate safety measures.

Eigenschaften

IUPAC Name |

benzenesulfonic acid;3-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.C4H9N/c7-10(8,9)6-4-2-1-3-5-6;1-4-2-5-3-4/h1-5H,(H,7,8,9);4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDPFLILPUJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1.C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylazetidine benzenesulfonic acid salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid](/img/structure/B3088970.png)